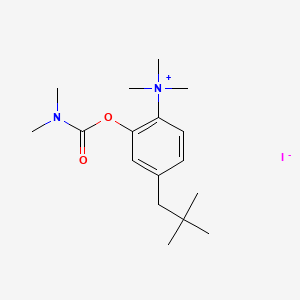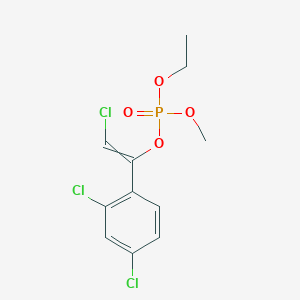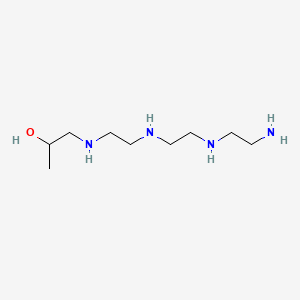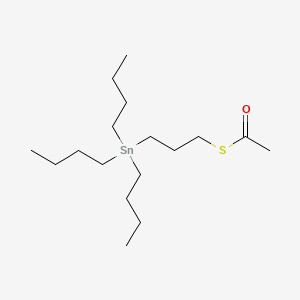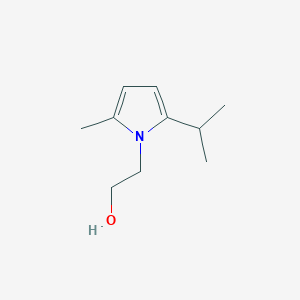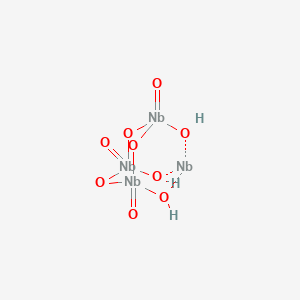
4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) is a chemical compound with the molecular formula C26H36N2O7S2 and a molecular weight of 556.735 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) involves the reaction of N4-ethyl-N4-(2-methoxyethyl)-2-methyl-o-toluidine with toluene-4-sulfonic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Applications De Recherche Scientifique
4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target molecules, altering their function, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) include:
- N4-ethyl-N4-(2-methoxyethyl)-2-methyl-o-toluidine
- Tetraethylene glycol p-toluenesulfonate
- 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
What sets 4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) apart is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it suitable for specialized applications in various fields, including its use as a reagent in chemical synthesis and its potential biological activities.
Propriétés
Numéro CAS |
143568-91-6 |
|---|---|
Formule moléculaire |
C26H40N2O7S2 |
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
4-N-ethyl-4-N-(2-methoxyethyl)-2-methylbenzene-1,4-diamine;4-methylcyclohexa-1,5-diene-1-sulfonic acid |
InChI |
InChI=1S/C12H20N2O.2C7H10O3S/c1-4-14(7-8-15-3)11-5-6-12(13)10(2)9-11;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,4,7-8,13H2,1-3H3;2*2,4-6H,3H2,1H3,(H,8,9,10) |
Clé InChI |
PUPQWRGBPOYMMY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC)C1=CC(=C(C=C1)N)C.CC1CC=C(C=C1)S(=O)(=O)O.CC1CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


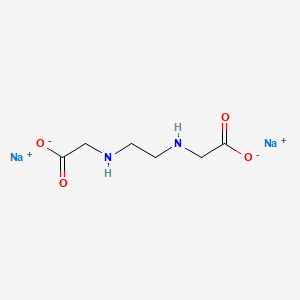
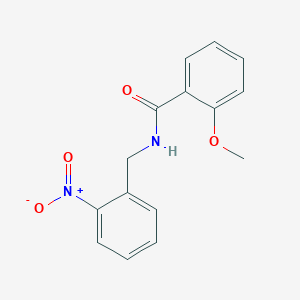
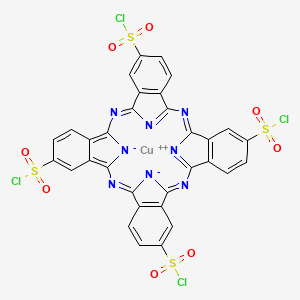
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)

